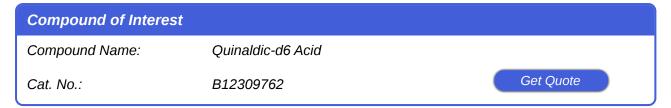


Quinaldic-d6 Acid: A Technical Overview of its Chemical Properties and Structure

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of **Quinaldic-d6 Acid**. It is intended to be a valuable resource for researchers and professionals engaged in drug development and scientific investigation involving isotopically labeled compounds. This document presents quantitative data in structured tables, details relevant experimental methodologies, and includes visualizations of its chemical structure and metabolic context.

Chemical and Physical Properties

Quinaldic-d6 Acid, the deuterated analog of Quinaldic Acid, is a valuable tool in metabolic research and analytical chemistry. The substitution of hydrogen with deuterium atoms provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of its non-deuterated counterpart. Below is a summary of its key chemical and physical properties. Properties of the non-deuterated form are provided for context.



Property	Value	Source
IUPAC Name	3,4,5,6,7,8- hexadeuterioquinoline-2- carboxylic acid	[1][2]
Synonyms	2-Quinolinecarboxylic Acid D6	[1][2]
Molecular Formula	C10D6HNO2	[1]
Molecular Weight	179.205 g/mol	
Accurate Mass	179.085 Da	_
CAS Number	1219802-18-2	_
Unlabeled CAS Number	93-10-7	
Appearance	Crystals, Light brown needle- like crystalline powder (for unlabeled)	
Melting Point (unlabeled)	156-158 °C	_
Solubility in Water (unlabeled)	14 g/L at 25 °C	_
Isotopic Enrichment	≥ 99 atom % D	

Chemical Structure

Quinaldic-d6 Acid consists of a quinoline ring system with a carboxylic acid group at the 2-position. The six hydrogen atoms on the benzene ring portion of the quinoline structure are replaced with deuterium.

Caption: 2D structure of Quinaldic-d6 Acid.

Experimental Protocols Synthesis of Quinaldic-d6 Acid

While a specific, detailed protocol for the commercial synthesis of **Quinaldic-d6 Acid** is proprietary, a common method for deuteration of aromatic carboxylic acids is through



palladium-catalyzed C-H activation and deuteration using heavy water (D₂O) as the deuterium source.

Objective: To synthesize **Quinaldic-d6 Acid** from Quinaldic Acid via palladium-catalyzed H/D exchange.

Materials:

- · Quinaldic acid
- Palladium(II) acetate (Pd(OAc)₂)
- 8-Aminoquinoline (as a directing group, if necessary)
- Deuterium oxide (D₂O, 99.8 atom % D)
- Anhydrous N,N-Dimethylformamide (DMF)
- Hydrochloric acid (HCl)
- · Ethyl acetate
- Anhydrous magnesium sulfate (MgSO₄)
- Inert gas (Argon or Nitrogen)

Procedure:

- To a dry Schlenk flask under an inert atmosphere, add Quinaldic acid, a catalytic amount of Pd(OAc)₂, and if required for ortho-selectivity, a directing group like 8-aminoquinoline.
- Add anhydrous DMF as the solvent, followed by an excess of D2O.
- The reaction mixture is heated under an inert atmosphere. The reaction progress is monitored by LC-MS to observe the incorporation of deuterium atoms.
- Upon completion, the reaction mixture is cooled to room temperature.
- The solvent is removed under reduced pressure.



- The residue is redissolved in ethyl acetate and washed with a dilute HCl solution to remove the directing group, followed by a brine wash.
- The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated.
- The crude product is purified by column chromatography or recrystallization to yield pure
 Quinaldic-d6 Acid.

Analytical Characterization

The identity and isotopic enrichment of the synthesized **Quinaldic-d6 Acid** would be confirmed using the following analytical techniques:

- Mass Spectrometry (MS): To confirm the molecular weight and determine the level of deuterium incorporation by comparing the mass-to-charge ratio (m/z) of the deuterated and non-deuterated standards.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: To confirm the absence of proton signals in the deuterated positions of the aromatic ring.
 - 13C NMR: To confirm the carbon skeleton of the molecule.

The table below shows the expected ¹H NMR chemical shifts for unlabeled Quinaldic Acid. For **Quinaldic-d6 Acid**, the signals corresponding to the protons on the benzene ring would be absent.

Chemical Shift (ppm)	Multiplicity	Corresponding Protons (unlabeled)
7.67 - 7.70	m	Aromatic CH
7.83 - 7.86	m	Aromatic CH
7.95 - 8.01	m	Aromatic CH
8.10 - 8.11	m	Aromatic CH
8.44 - 8.45	m	Aromatic CH



Data for unlabeled Quinaldic Acid from HMDB and SpectraBase.

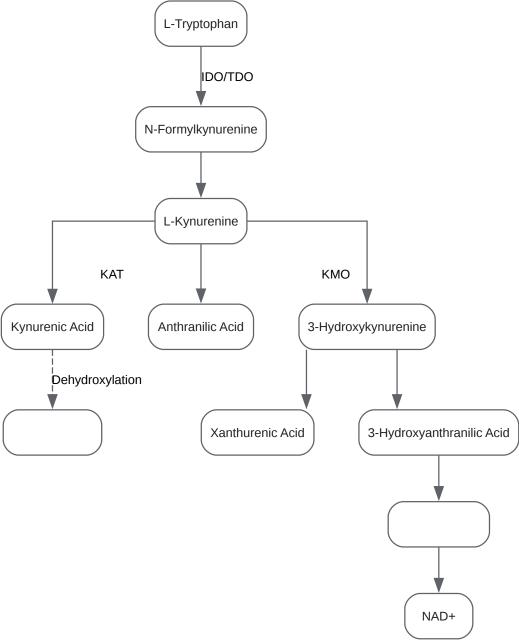
Biological Context and Signaling Pathways

Quinaldic acid is a metabolite of the essential amino acid L-tryptophan. The majority of dietary tryptophan is metabolized through the kynurenine pathway. Dysregulation of this pathway has been implicated in various neurological and inflammatory conditions. Quinaldic acid is formed from kynurenic acid, another key metabolite in this pathway.

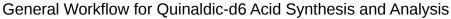
The following diagram illustrates the position of Quinaldic Acid within the Tryptophan metabolism pathway.

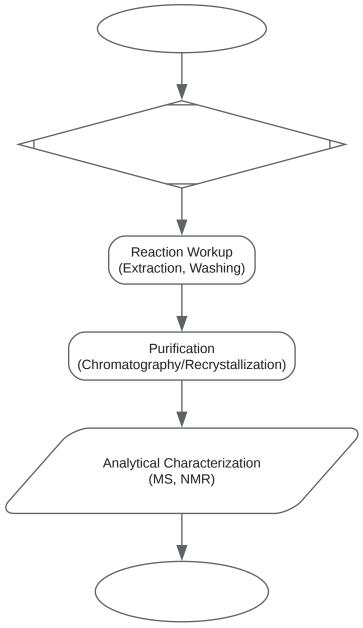


Tryptophan Metabolism via the Kynurenine Pathway









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References

- 1. mdpi.com [mdpi.com]
- 2. Quinaldic-d6 Acid | CDN-D-6514-0.01G | LGC Standards [lgcstandards.com]
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